molecular formula F2O2<br>O2F2 B1201211 Fluorine dioxide CAS No. 7783-44-0

Fluorine dioxide

Cat. No.: B1201211
CAS No.: 7783-44-0
M. Wt: 69.996 g/mol
InChI Key: REAOZOPEJGPVCB-UHFFFAOYSA-N
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Description

Fluorine dioxide (F-O₂), a hypothetical or less-studied compound, is often confused with other fluorine-oxygen species such as oxygen difluoride (OF₂) or dioxygen difluoride (O₂F₂). While elemental fluorine (F₂) is well-characterized , this compound remains ambiguously defined in the literature. Notably, fluorine exhibits extreme reactivity with non-metals, as seen in its decomposition of sulfur dioxide (SO₂) into sulfur fluorides and hydrogen fluoride (HF) under cold conditions . This reactivity suggests that any fluorine-oxygen compound would likely be unstable and highly reactive.

Properties

CAS No.

7783-44-0

Molecular Formula

F2O2
O2F2

Molecular Weight

69.996 g/mol

IUPAC Name

fluorooxy hypofluorite

InChI

InChI=1S/F2O2/c1-3-4-2

InChI Key

REAOZOPEJGPVCB-UHFFFAOYSA-N

SMILES

O(OF)F

Canonical SMILES

O(OF)F

Other CAS No.

7783-44-0

Origin of Product

United States

Comparison with Similar Compounds

Oxygen Difluoride (OF₂)

  • Structure and Stability : OF₂ is a bent molecule with O-F bond lengths of 1.41 Å. It is thermally stable below 200°C but decomposes explosively at higher temperatures.
  • Reactivity : Unlike fluorine dioxide, OF₂ is a strong oxidizer but less reactive than F₂. It reacts violently with water to form HF and oxygen gas .

Dioxygen Difluoride (O₂F₂)

  • Synthesis and Properties : O₂F₂ forms at low temperatures (-196°C) via electric discharge in an F₂-O₂ mixture. It is a dark orange solid that decomposes above -57°C into O₂ and F₂.
  • Reactivity : O₂F₂ is hypergolic with organic materials and reacts explosively with water, distinguishing it from the hypothetical this compound .

Chlorine Dioxide (ClO₂)

  • Stability : ClO₂ is a stable gas at room temperature, unlike fluorine-based oxides. It is soluble in water and acts as a selective oxidizer in industrial processes.
  • Safety : While toxic, ClO₂ is less reactive than fluorine oxides, with a lower risk of spontaneous combustion .

Sulfur Dioxide (SO₂) and Carbon Dioxide (CO₂)

  • Reactivity with Fluorine: Fluorine reacts with SO₂ to produce SF₄, SOF₂, and HF .

Research Findings and Gaps

  • Synthesis Challenges: this compound remains poorly characterized due to the dominance of F₂ and OF₂ in fluorine-oxygen chemistry.
  • Toxicological Data: Limited information exists on this compound’s health effects, but extrapolation from F₂ and OF₂ suggests extreme toxicity .
  • Comparative Reactivity : Fluorine oxides (OF₂, O₂F₂) are far more reactive than other halogen oxides (e.g., ClO₂), aligning with fluorine’s status as the most electronegative element .

Q & A

Q. What are the optimal synthesis methods for fluorine-doped metal oxides, and how can purity be validated?

Fluorine doping in oxides (e.g., SnO₂, TiO₂) requires precise control of precursor ratios and reaction conditions. For SnO₂, pulsed laser deposition or chemical vapor deposition (CVD) with fluorine precursors like NH₄F is common. Purity is validated via X-ray diffraction (XRD) for crystallinity, X-ray photoelectron spectroscopy (XPS) for elemental composition, and inductively coupled plasma mass spectrometry (ICP-MS) for trace impurities. For novel compounds, ensure full characterization (e.g., Raman spectroscopy for lattice distortion) and compare with undoped controls .

Q. How should researchers design experiments to measure fluorine dioxide solubility in aqueous systems?

Use gravimetric or titration methods under controlled pH and temperature. Reference IUPAC guidelines for solubility studies: (1) Calibrate instruments (e.g., ion-selective electrodes) with standard fluoride solutions; (2) Account for ionic strength using background electrolytes (e.g., NaClO₄); (3) Validate results against thermodynamic models (e.g., Pitzer equations). Report auxiliary data (purity of reagents, experimental error margins) to ensure reproducibility .

Q. What are the best practices for documenting this compound synthesis in peer-reviewed studies?

Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry):

  • Describe synthesis steps in detail, including precursor concentrations, reaction times, and purification methods.
  • Include characterization data (XRD, TEM, XPS) for at least five compounds in the main text; additional data should be in supplementary materials.
  • For known compounds, cite prior synthesis protocols; for new compounds, provide NMR/FTIR spectra and elemental analysis .

Advanced Research Questions

Q. How can discrepancies in fluorine-doped SnO₂ conductivity data be resolved?

Combined experimental-theoretical approaches are critical. For example, density functional theory (DFT) modeling revealed that fluorine atoms occupying interstitial sites (not just substitutional sites) in SnO₂ reduce electron mobility. Validate via Hall effect measurements (carrier concentration) and positron annihilation spectroscopy (defect analysis). Cross-reference experimental conductivity data with computational predictions to identify lattice distortions .

Q. What methodologies address the self-compensation effect in fluorine-doped transparent conductors?

Self-compensation occurs when fluorine dopants create charge-neutral defects. Mitigate this by:

  • Optimizing doping levels (e.g., ≤5 at.% F in SnO₂) via combinatorial sputtering.
  • Post-annealing in reducing atmospheres (e.g., H₂/N₂) to eliminate oxygen vacancies.
  • Use synchrotron-based EXAFS to map dopant distribution and defect clusters .

Q. How can researchers assess the environmental impact of this compound byproducts?

  • Apply life cycle assessment (LCA) frameworks to quantify emissions during synthesis.
  • Use gas chromatography-mass spectrometry (GC-MS) to detect volatile fluorocarbons.
  • Reference EPA/ATSDR guidelines for ecotoxicological assays (e.g., Daphnia magna toxicity tests) and compare with regulatory thresholds .

Q. What strategies improve reproducibility in this compound nanoparticle synthesis?

  • Standardize protocols using factorial design experiments (e.g., varying F⁻ concentration, pH, and temperature).
  • Share raw data (e.g., SEM images, particle size distributions) in open-access repositories.
  • Collaborate with computational chemists to predict phase diagrams and reaction pathways .

Methodological and Analytical Questions

Q. How should contradictory data on fluorine’s role in photocatalytic activity be analyzed?

  • Conduct meta-analyses of published datasets, focusing on variables like light intensity, dopant concentration, and substrate type.
  • Use machine learning (e.g., random forest regression) to identify dominant factors.
  • Replicate conflicting studies under identical conditions to isolate experimental artifacts .

Q. What advanced techniques characterize fluorine’s electronic effects in doped materials?

  • Ultraviolet photoelectron spectroscopy (UPS) to measure work function changes.
  • Electron energy loss spectroscopy (EELS) for mapping fluorine’s local electronic structure.
  • Ab initio molecular dynamics (AIMD) simulations to model dopant dynamics under operational conditions .

Q. How can researchers validate fluoride biomarkers in biological systems?

  • Use ion chromatography for serum/urine fluoride quantification (detection limit: 0.01 ppm).
  • Cross-validate with fluorometric assays (e.g., SPADNS method).
  • Apply ATSDR’s quality assessment framework to evaluate study rigor and bias .

Data Presentation and Reproducibility

Q. What are the guidelines for presenting this compound data in journals?

  • Avoid duplicating figures/tables in text; highlight key trends (e.g., conductivity vs. doping level).
  • Use SI units and IUPAC nomenclature.
  • Deposit raw datasets (e.g., crystallographic files) in repositories like Zenodo or Figshare .

Q. How to structure supplementary materials for this compound studies?

  • Label files clearly (e.g., “S1_XRD_Data_FSnO2”).
  • Include experimental protocols, calibration curves, and error analysis.
  • Reference supplementary data in the main text to support conclusions .

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